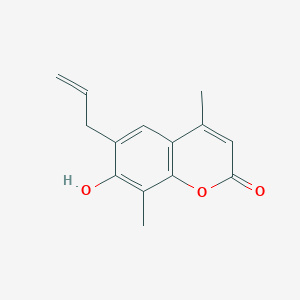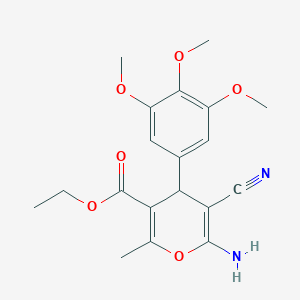![molecular formula C32H28N4OS B388560 1-[4-(2,5-DIMETHYLPHENYL)-3'-(2-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B388560.png)
1-[4-(2,5-DIMETHYLPHENYL)-3'-(2-METHYLPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure, which includes a phthalazine and a thiadiazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine and thiadiazole precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include aromatic aldehydes, hydrazine derivatives, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenated reagents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE
- 2-(2,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE
- Ethanone, 1-(2,4-dimethylphenyl)-
Uniqueness
1-[4-(2,5-DIMETHYLPHENYL)-3’-(2-METHYLPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C32H28N4OS |
|---|---|
Poids moléculaire |
516.7g/mol |
Nom IUPAC |
1-[4'-(2,5-dimethylphenyl)-4-(2-methylphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C32H28N4OS/c1-21-18-19-22(2)27(20-21)30-26-15-9-10-16-28(26)32(35(33-30)25-13-6-5-7-14-25)36(34-31(38-32)24(4)37)29-17-11-8-12-23(29)3/h5-20H,1-4H3 |
Clé InChI |
VNZWUSBNDFREMM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5C)C6=CC=CC=C6 |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5C)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388481.png)
![3'-(3,4-dichlorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B388482.png)
![N-(2,5-dimethylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B388489.png)
![(5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(2-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B388491.png)
![N-[4-(acetylamino)phenyl]-2-(benzylsulfanyl)benzamide](/img/structure/B388492.png)
![N-(2-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B388494.png)



![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-methoxyphenyl)methanone](/img/structure/B388499.png)
![5-[(2-bromoethyl)sulfanyl]-1-phenyl-1H-tetraazole](/img/structure/B388500.png)
